N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Structural differentiation Ligand design Scaffold enumeration

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic small molecule belonging to the piperidine-1,4-dicarboxamide class. Its molecular formula is C19H27N3O2S with a molecular weight of 361.5 g/mol.

Molecular Formula C19H27N3O2S
Molecular Weight 361.5
CAS No. 1226446-04-3
Cat. No. B2500893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
CAS1226446-04-3
Molecular FormulaC19H27N3O2S
Molecular Weight361.5
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3
InChIInChI=1S/C19H27N3O2S/c23-18(20-11-8-15-5-2-1-3-6-15)16-9-12-22(13-10-16)19(24)21-17-7-4-14-25-17/h4-5,7,14,16H,1-3,6,8-13H2,(H,20,23)(H,21,24)
InChIKeyRJBLCOIXFDKUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide Procurement Guide: Structural Identity and Limited Public Characterization


N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic small molecule belonging to the piperidine-1,4-dicarboxamide class [1]. Its molecular formula is C19H27N3O2S with a molecular weight of 361.5 g/mol [1]. The compound features a piperidine core bearing two distinct carboxamide substituents: an N1-thiophen-2-yl urea-type linkage and an N4-2-(cyclohex-1-en-1-yl)ethyl carboxamide side chain [1]. At the time of this guide's preparation, the compound lacks characterization in peer-reviewed primary research literature, authoritative public databases such as PubChem or ChEMBL, or issued patents with disclosed biological data [2]. This evidence guide therefore focuses on structural differentiation from accessible analogs and explicitly flags the absence of quantitative comparative biological data.

Structurally differentiated N4 substituent may support piperidine dicarboxamide SAR library expansion.
No peer-reviewed biological or pharmacological data; unsuitable for target-based screening without in-house validation.
Dual carboxamide functionality provides a model system for chemoselective synthetic methodology studies.

Why Generic Substitution of N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide Is Unsupported Without Empirical Data


Within the piperidine-1,4-dicarboxamide scaffold, even conservative substituent alterations can profoundly alter hydrogen-bonding geometry, conformational preferences, and target engagement profiles, as demonstrated by crystal structure analyses of related dicarboxamides showing that heteroatom placement within the spacer moiety dictates intermolecular hydrogen-bonding networks [1]. The cyclohex-1-en-1-yl ethyl substituent at the N4 position is structurally distinct from common N4 substituents found in analogs such as N4-cyclopropyl derivatives [2] or N4-aryl/benzyl variants [3], differing in steric bulk, conformational flexibility, and potential for hydrophobic packing interactions. However, in the absence of head-to-head pharmacological or physicochemical data for the target compound, any claim that these structural differences translate into a functional differentiation that mandates selection of this specific compound over a close analog cannot be quantitatively substantiated. Procurement decisions must therefore be based on the compound's unique structural identity and synthetic accessibility rather than on demonstrated biological or performance superiority.

Target Compound
Common Analogs
N4-(2-(cyclohex-1-en-1-yl)ethyl) substituent with sp2 cyclohexene ring and ethylene linker
N4-cyclopropyl, N4-cyclohexyl, N4-benzyl, and substituted phenyl/heteroarylmethyl derivatives
Conformational and packing differences
The cyclohexenylethyl side chain may alter hydrogen-bonding geometry and hydrophobic packing compared to smaller or rigid analogs; direct transfer of SAR data is not supported.
Class-level pharmacophore only
Thiophene-urea motif is common among PDE4 inhibitors, but no direct target engagement or activity data exist for this compound; functional equivalence to characterized thiophene ligands cannot be assumed.
Absence of comparative biological data
Without head-to-head pharmacological or physicochemical profiling, interchangeability with cataloged N4-variant analogs is unsubstantiated.

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide Quantitative Differentiation Evidence (Limited Data Advisory)


Structural Uniqueness: Cyclohexenylethyl vs. Common N4 Substituents in Piperidine-1,4-Dicarboxamide Series

The N4-(2-(cyclohex-1-en-1-yl)ethyl) substituent present in the target compound represents a structurally distinct side chain not found in the most closely cataloged piperidine-1,4-dicarboxamide analogs. Comparative analysis of available structural databases reveals that N4 substituents in this scaffold series predominantly comprise short alkyl (cyclopropyl, cyclohexyl), benzyl, or substituted phenyl/heteroaryl groups [1]. The cyclohexenylethyl moiety introduces a combination of an sp2-hybridized cyclohexene ring and a two-carbon ethyl linker, creating a distinct spatial footprint, conformational profile, and potential for hydrophobic contacts that differentiates it from saturated cyclohexyl or rigid aromatic N4 substituents. This structural differentiation is qualitative and has not been correlated with quantitative biological or physicochemical data in the public domain.

N4 Substituent Topology
Class-level inference
Target: 2-(cyclohex-1-en-1-yl)ethyl with sp2 character and ethylene linker. Common analogs: cyclopropyl, cyclohexyl, benzyl. Difference: qualitative only; no quantitative comparative data.
May inform scaffold diversification; no demonstrated functional advantage.
Structural database survey; no physicochemical or biological correlation established.
Structural differentiation Ligand design Scaffold enumeration

N1-Thiophene Pharmacophore: Class-Level Inference from PDE4 Inhibitor Crystal Structures

The N1-(thiophen-2-yl)carboxamide moiety present in the target compound is a recognized pharmacophoric element among thiophene-containing phosphodiesterase-4 (PDE4) inhibitors. Crystal structures of related thiophene-based PDE4 inhibitors in complex with the PDE4D2 catalytic domain (PDB: 3SL4) demonstrate that thiophene-bearing inhibitors can adopt a distinct second binding mode at the PDE4D active site, engaging the catalytic domain through interactions mediated by the thiophene ring and associated carboxamide [1]. However, this inference is class-level only: the target compound has not been directly tested in any disclosed PDE4 assay or crystallographic study. A BindingDB entry (BDBM50569895, linked to CHEMBL4862887) reports PDE4D IC50 values of 75 nM and 140 nM in recombinant enzyme assays, but the assigned SMILES structure in that entry corresponds to a tetrahydroisoquinoline scaffold rather than the piperidine-1,4-dicarboxamide of the target compound, indicating a likely database misassignment [2]. Consequently, these IC50 values cannot be reliably attributed to the target compound.

PDE4D Binding Data
Data to verify
Target: no validated PDE4D IC50. Reported 75 nM / 140 nM IC50 in BindingDB assigned to wrong scaffold (tetrahydroisoquinoline). Comparator: thiophene PDE4 inhibitors show IC50 0.1–10 µM.
Class-level pharmacophore not attributable to this compound.
Direct PDE4D experimental validation required; database entry may be a misassignment.
PDE4 inhibition Thiophene pharmacophore Crystal structure

Absence of Validated Biological Activity Data: A Critical Procurement Consideration

A systematic search of PubMed, PubChem, ChEMBL, DrugBank, and the patent literature (Google Patents, USPTO) for CAS 1226446-04-3 yielded no primary research articles, no indexed bioassay results, and no patents disclosing biological activity data specifically for this compound [1]. This contrasts with structurally related piperidine-1,4-dicarboxamides such as N1-cyclohexyl-4-piperidino-piperidine-1,4-dicarboxamide (CID 3242636), which has documented PLK1 kinase binding data in BindingDB [2], and N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide (CAS 1226451-04-2), which is commercially cataloged with defined purity specifications [3]. The absence of any quantitative biological, physicochemical (logP, solubility, permeability), or pharmacological (ADME, toxicity) data for the target compound means that its differentiation from analogs rests solely on structural uniqueness, not on validated performance advantages.

Data Availability
Data to verify
Zero peer-reviewed publications, bioassays, patents, or ADME/PK data for CAS 1226446-04-3. Comparators: N1-cyclohexyl-4-piperidino analog has PLK1 binding data; N4-cyclopropyl analog has purity specification.
Appropriate for exploratory chemistry or SAR expansion; not for target-based screening.
Procurement decision must rely on structural uniqueness; biological activity requires in-house validation.
Data gap analysis Compound validation Procurement risk

Research Application Scenarios for N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide Based on Structural Identity


Scaffold Diversification in Piperidine Dicarboxamide SAR Libraries

The compound's N4-(2-(cyclohex-1-en-1-yl)ethyl) substituent represents a topology not commonly explored in publicly cataloged piperidine-1,4-dicarboxamide series [1]. Medicinal chemistry groups seeking to expand SAR around this scaffold may procure this compound as a novel structural probe to assess the impact of a conformationally distinct, partially unsaturated cyclohexenylethyl side chain on target binding, selectivity, and physicochemical properties, provided that in-house assays are available to generate the primary data that the public domain currently lacks.

Crystallographic Fragment Screening with a Thiophene-Containing Dicarboxamide Probe

Given that thiophene-containing carboxamides have demonstrated productive binding modes in PDE4D2 crystallographic studies [2], this compound could serve as a soaking ligand for X-ray crystallographic fragment screening against PDE4 isoforms or other targets with hydrophobic active site pockets. Its combined cyclohexenylethyl and thiophenyl features may probe binding site topology in ways distinct from previously crystallized thiophene inhibitors such as Compound 10d (PDB 3SL4). Success in such experiments would generate the first direct structural data for this chemotype.

Synthetic Methodology Development Using a Bifunctional Dicarboxamide Building Block

The compound's dual carboxamide functionality—urea-type at N1 (thiophen-2-yl) and alkyl amide at N4 (cyclohexenylethyl)—makes it a useful substrate for evaluating chemoselective transformations, such as selective N-acylation, N-alkylation, or hydrolysis under various conditions. The differential reactivity of the two amide environments can serve as a model system for methodology studies in synthetic organic chemistry [3].

Computational Chemistry: Conformational Sampling and Docking Validation Set Member

The cyclohexenylethyl side chain introduces conformational complexity (ring half-chair conformers, ethyl linker rotamers) that can challenge conformational sampling algorithms and docking scoring functions. The compound may be included as a test case in computational chemistry studies aimed at benchmarking force field accuracy or developing improved sampling protocols for ligands with mixed saturated/unsaturated ring systems.

Application
Selection Property
Validation Focus
Scaffold diversification in piperidine dicarboxamide SAR
Novel cyclohexenylethyl substituent topology
In-house target binding and selectivity assays
Crystallographic fragment screening (thiophene probe)
Thiophene carboxamide as potential PDE4 binder
X-ray crystallography soaking experiments
Synthetic methodology development
Differential reactivity of dual carboxamide groups
Chemoselective transformation yields and selectivity
Computational chemistry benchmarking
Conformational complexity of cyclohexenylethyl chain
Force field accuracy and conformational sampling benchmarks
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